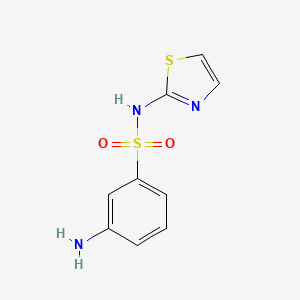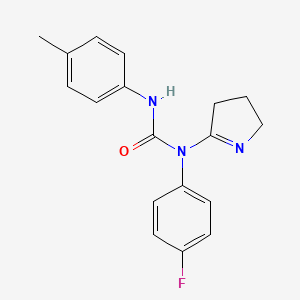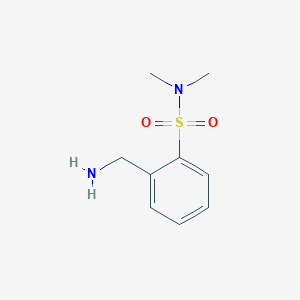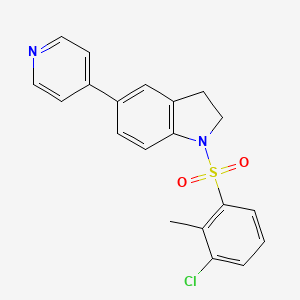
3-amino-N-(tiazol-2-il)bencenosulfonamida
Descripción general
Descripción
“3-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide” is a compound that belongs to the class of organic compounds known as aminobenzenesulfonamides . These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a Schiff base, 4-{[(E)-Phenylmethylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide (PTSA) was prepared by a reaction between benzaldehyde and sulphathiazole . Another compound, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, was obtained from N-phenyl-N-thiocarbamoyl-β-alanine and monochloroacetic acid .Molecular Structure Analysis
The molecular structure of “3-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide” consists of a benzenesulfonamide moiety with an amine group attached to the benzene ring and a thiazole ring attached to the nitrogen of the sulfonamide group .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide” include a molecular weight of 255.32, a melting point of 190-192°C, and it appears as a powder at room temperature .Aplicaciones Científicas De Investigación
- Los investigadores han explorado el potencial antibacteriano de este compuesto. Sus características estructurales lo convierten en un candidato prometedor para combatir infecciones bacterianas . Estudios adicionales podrían centrarse en optimizar su eficacia y comprender su mecanismo de acción.
- La estructura del compuesto ofrece oportunidades para el diseño de fármacos. Los investigadores han investigado su potencial como andamiaje para nuevos agentes antibacterianos. Los enfoques combinatorios que involucran modificaciones en su anillo de tiazol o grupo sulfonamida podrían producir nuevos derivados con actividad mejorada .
- Los estudios han examinado la interacción de este compuesto con el ADN de esperma de pez de doble cadena (dsFS-DNA). Exhibe un comportamiento de unión a la ranura, con una constante de unión del orden de 10^4 M^−1 . Comprender sus propiedades de unión al ADN podría informar aplicaciones en terapia génica o diagnóstica.
- La parte sulfonamida del compuesto puede coordinarse con iones metálicos. Los investigadores han sintetizado complejos de Co(II), Ni(II) y Cu(II) utilizando este ligando. Estos complejos exhiben bioactividad y pueden tener potencial como agentes antimicrobianos o catalizadores .
- Investigar la interacción de este compuesto con péptidos podría conducir a nuevas aplicaciones. Los complejos péptido-fármaco pueden encontrar uso en la administración de fármacos, la orientación a tejidos específicos o la modulación de vías biológicas .
- Sigma-Aldrich proporciona este compuesto a investigadores de descubrimiento temprano como parte de una colección de productos químicos raros y únicos. Si bien los datos analíticos no están disponibles, los investigadores pueden explorar sus propiedades y aplicaciones de forma independiente .
Actividad Antibacteriana
Diseño de Fármacos y Estrategias Combinatorias
Unión e Interacción con el ADN
Complejos Metálicos Bioactivos
Complejación de Péptidos
Colección Química Rara y Única
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that similar compounds have shown antibacterial activity .
Mode of Action
It’s suggested that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
It’s suggested that molecules containing a thiazole ring may activate or stop the biochemical pathways .
Pharmacokinetics
One study suggests that a similar compound has good drug-likeness properties .
Result of Action
It’s suggested that similar compounds display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Action Environment
It’s suggested that the antibacterial activity of similar compounds can be enhanced when used in conjunction with a cell-penetrating peptide .
Análisis Bioquímico
Biochemical Properties
It is known that thiazole derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Cellular Effects
Preliminary studies suggest that it may have potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Molecular Mechanism
It is known that thiazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
It is known that thiazole derivatives can be metabolized in the liver, with cytochrome P450 3A4 playing a role in their biotransformation .
Transport and Distribution
It has been suggested that the compound may be subject to P-glycoprotein-mediated excretion from the intestine of rats .
Propiedades
IUPAC Name |
3-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c10-7-2-1-3-8(6-7)16(13,14)12-9-11-4-5-15-9/h1-6H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBMOWNPZUTOKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=NC=CS2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2581253.png)



![Methyl 4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]benzoate](/img/structure/B2581259.png)
![1-{8-[2-(2,4-dichlorophenoxy)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione](/img/structure/B2581263.png)

![7-benzyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2581266.png)
![13-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2581267.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2581269.png)
![(E)-6-chloro-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2581271.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2581272.png)
![ethyl 5-(5-bromofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2581273.png)
![methyl 4-{[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]sulfonyl}benzoate](/img/structure/B2581275.png)
